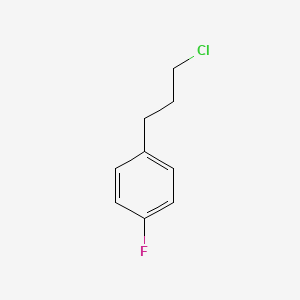

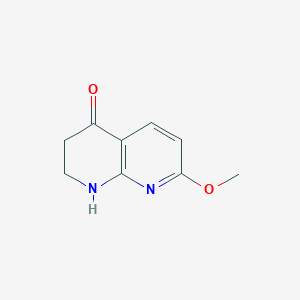

![molecular formula C8H6N2O2S B1355109 乙腈,[(4-硝基苯基)硫代]- CAS No. 18527-26-9](/img/structure/B1355109.png)

乙腈,[(4-硝基苯基)硫代]-

描述

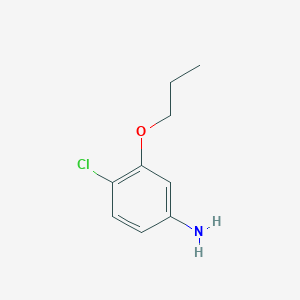

“Acetonitrile, [(4-nitrophenyl)thio]-” is a chemical compound with the empirical formula C8H6N2O2S . It is also known as “4-Nitrophenylacetonitrile” and is used in the preparation of cyanostilbene .

Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Molecular Structure Analysis

The molecule consists of 6 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . This totals to 19 atoms .Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . The reaction uses 2,4,6-triphenylpyrylium tetrafluoroborate (PC1) as a catalyst, and benzyl alcohol and acetonitrile can produce amide after 16 h of blue light irradiation in a nitrogen atmosphere .Physical And Chemical Properties Analysis

The molecular weight of “Acetonitrile, [(4-nitrophenyl)thio]-” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms of that element in the molecule .科学研究应用

光谱和结构研究

- 乙腈,[(4-硝基苯基)硫代]-及其阴离子已对其光谱和结构变化进行了检查。红外 (IR) 光谱和从头算力场计算表明,在分子→阴离子转化过程中氰基和硝基伸缩振动带的频率显着降低,强度增加。这项研究有助于理解此类化合物的结构动力学 (Binev 等人,2000)。

与吡啶的反应

- 已经研究了硫代苯基 4-硝基苯甲酸酯与乙腈中吡啶之间的反应动力学。这项研究有助于理解布朗斯台德图和亲核反应的机制,为有机化学领域做出贡献 (Koh 等人,1999)。

质子转移反应研究

- 涉及乙腈中 (2,6-二烷基-4-硝基苯基)苯基氰基甲烷的质子转移反应的动力学研究提供了对 C-酸的酸度常数和取代基对反应动力学的影响的见解 (Minksztym 和 Jarczewski,2004)。

碳表面和金属表面的表面接枝

- 在没有电化学诱导的情况下在碳或金属表面上接枝 4-硝基苯基基团的研究扩展了对表面化学和材料科学的理解 (Adenier 等人,2005)。

碳表面上的有机单层反应

- 涉及与玻璃碳表面键合的硝基苯基基团的单层的研究为表面化学和拉曼光谱学领域做出了贡献 (Liu 和 McCreery,1995)。

酯氨解催化

- 研究 4-硝基苯基三氟乙酸酯在水性乙腈中的咪唑化反应揭示了碱催化反应和底物的亲电性 (Neuvonen,1988)。

吡咯啉的合成

- 合成 3-[(4-硝基苯基)硫代]-取代的 4-亚甲基-1-吡咯啉的方法突出了有机合成和药理学上有趣的分子开发的进展 (Korkmaz 和 Zora,2020)。

DNA 结合研究和生物活性

- 对硝基取代酰硫脲的研究,包括 1-乙酰基-3-(4-硝基苯基)硫脲,提供了对 DNA 相互作用、抗氧化、细胞毒性、抗菌和抗真菌活性的见解 (Tahir 等人,2015)。

安全和危害

未来方向

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis, is promising .

属性

IUPAC Name |

2-(4-nitrophenyl)sulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNGHNPPHNKAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517261 | |

| Record name | [(4-Nitrophenyl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetonitrile, [(4-nitrophenyl)thio]- | |

CAS RN |

18527-26-9 | |

| Record name | [(4-Nitrophenyl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)

![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)

![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)

![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)